

Application Notes and Protocols for PF-3635659

In Vitro Assays

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Compound of Interest

Compound Name: PF-3635659

Cat. No.: B1679674

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Introduction

PF-3635659 is a potent and selective antagonist of the human muscarinic M3 receptor (mAChR3), a G-protein coupled receptor (GPCR) belonging to the Gq alpha subunit family.^[1] Activation of the M3 receptor by acetylcholine in airway smooth muscle leads to bronchoconstriction. As an antagonist, **PF-3635659** blocks this action, making it a compound of interest for the research and development of treatments for respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD).^{[1][2]} These application notes provide detailed protocols for two key in vitro assays to characterize the pharmacological activity of **PF-3635659**: a radioligand binding assay to determine its affinity for the M3 receptor and a calcium mobilization functional assay to measure its potency in a cell-based system.

Quantitative Data Summary

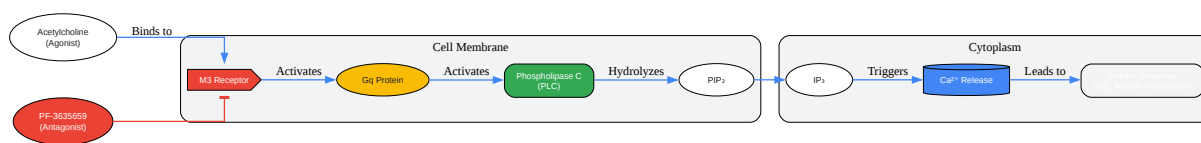
The following table summarizes the in vitro pharmacological data for **PF-3635659** at the human muscarinic M3 receptor.

Assay Type	Parameter	Value	Cell Line
Radioligand Binding Assay	K _i (nM)	0.25	CHO-K1 cells expressing human M3 receptor
Calcium Mobilization Assay	IC ₅₀ (nM)	0.50	CHO-K1 cells expressing human M3 receptor

This data is representative of typical results obtained for **PF-3635659** and may vary between experiments and laboratories.

Signaling Pathway of the M3 Muscarinic Receptor

The M3 muscarinic receptor is coupled to the Gq signaling pathway. Upon binding of an agonist like acetylcholine, the receptor activates the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular calcium is a key second messenger that mediates various cellular responses, including smooth muscle contraction. **PF-3635659**, as an antagonist, blocks the initial binding of acetylcholine, thereby inhibiting this entire signaling cascade.



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M3 Muscarinic Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay for M3 Receptor Affinity (K_i Determination)

This protocol describes a competitive binding assay to determine the binding affinity (K_i) of **PF-3635659** for the human M3 muscarinic receptor. The assay measures the ability of **PF-3635659** to displace a known radiolabeled M3 receptor antagonist, such as [3 H]-N-methylscopolamine ([3 H]-NMS), from the receptor.

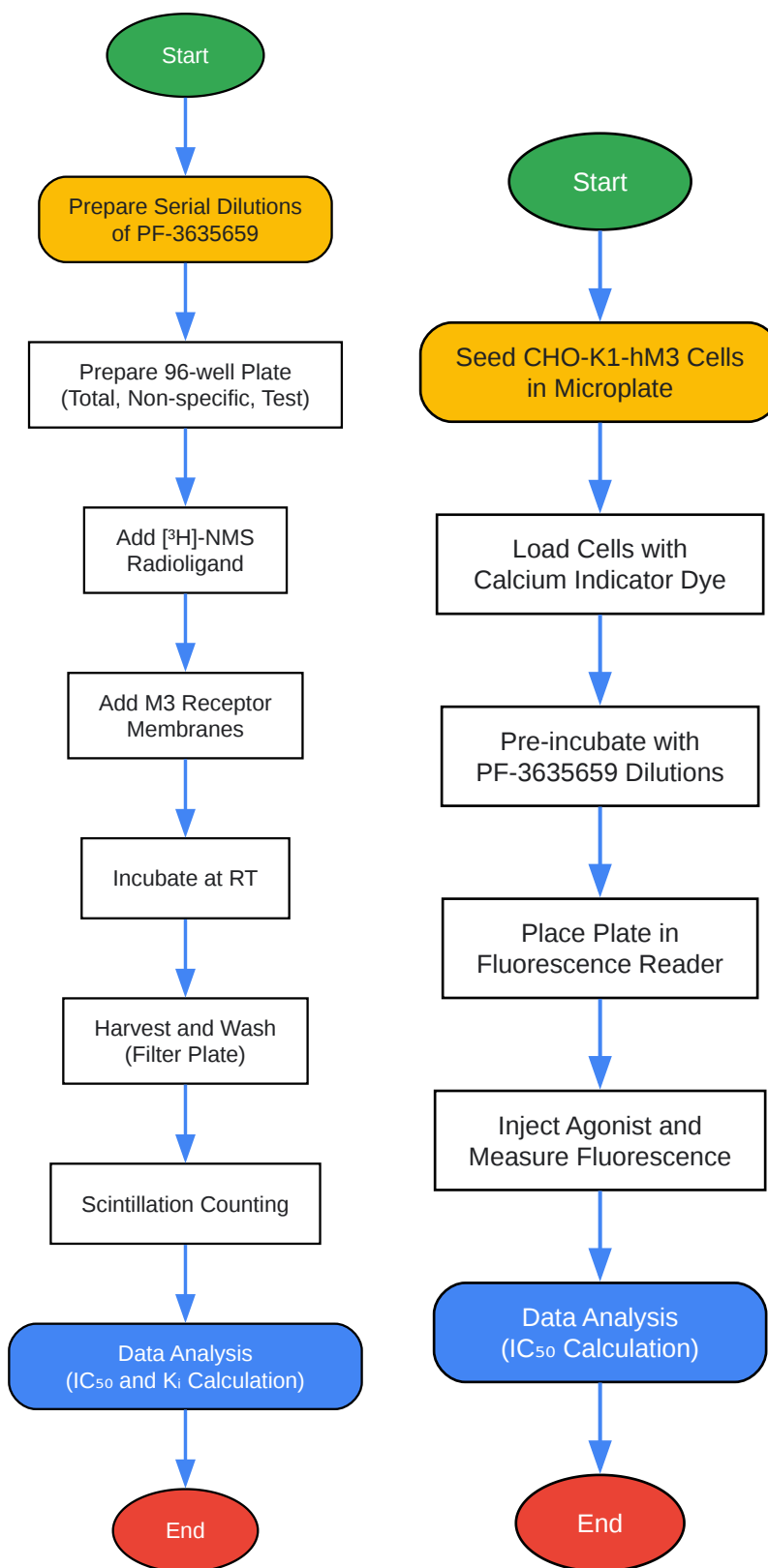
Materials:

- Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M3 muscarinic receptor.
- Radioligand: [3 H]-N-methylscopolamine ([3 H]-NMS)
- Test Compound: **PF-3635659**
- Non-specific Binding Control: Atropine (1 μ M)
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
- Scintillation Cocktail
- 96-well microplates
- Glass fiber filter mats
- Cell harvester
- Scintillation counter

Procedure:

- **Compound Dilution:** Prepare a serial dilution of **PF-3635659** in assay buffer. The concentration range should be sufficient to generate a complete competition curve (e.g., 10^{-11} M to 10^{-5} M).
- **Assay Plate Preparation:**
 - Add 25 μ L of assay buffer to the "total binding" wells.
 - Add 25 μ L of 1 μ M atropine to the "non-specific binding" wells.
 - Add 25 μ L of the corresponding **PF-3635659** dilution to the "test compound" wells.
- **Radioligand Addition:** Add 25 μ L of [3 H]-NMS (at a final concentration approximately equal to its K_d) to all wells.
- **Membrane Addition:** Add 50 μ L of the M3 receptor-containing cell membrane preparation to all wells. The amount of membrane protein should be optimized to give a sufficient signal-to-noise ratio.
- **Incubation:** Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
- **Harvesting:** Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with cold wash buffer to remove unbound radioligand.
- **Scintillation Counting:** Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
- **Data Analysis:**
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the **PF-3635659** concentration.
 - Determine the IC_{50} value (the concentration of **PF-3635659** that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_a)$ where $[L]$ is the concentration of the radioligand and K_a is its dissociation constant.



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References

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